molecular formula C13H20BF3O2 B1312730 4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane CAS No. 683242-93-5

4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane

Cat. No. B1312730
M. Wt: 276.1 g/mol
InChI Key: WZIGWZGLMLDGKU-UHFFFAOYSA-N
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Description

“4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane” is a chemical compound . It’s also known as “4-(Trifluoromethyl)phenylboronic Acid Pinacol Ester” or "1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzene" .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a melting point of 72.0 to 76.0 degrees Celsius . It is soluble in methanol . The molecular formula is C13H16BF3O2 and the molecular weight is 272.07 .

Scientific Research Applications

Synthesis and Characterization

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane derivatives have been utilized in various synthesis processes. For example, Liao et al. (2022) employed 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in the synthesis and characterization of novel compounds, confirming the structure through FT-IR, NMR, MS spectroscopies, and X-ray diffraction (Liao et al., 2022).

Applications in Polymer Synthesis

  • In the field of polymer chemistry, this compound has been used as a building block for the creation of innovative materials. For instance, Fischer et al. (2013) described its application in the synthesis of heterodifunctional polyfluorenes, leading to the development of nanoparticles with bright fluorescence emission, beneficial for various technological applications (Fischer et al., 2013).

Material Science and Nanotechnology

  • The compound has shown promise in the synthesis of boron-containing stilbene derivatives and polyenes, as reported by Das et al. (2015). These materials have potential applications in Liquid Crystal Display (LCD) technology and might be beneficial in therapeutic approaches for neurodegenerative diseases (Das et al., 2015).

Molecular Structure and DFT Studies

  • The compound's molecular structure has been extensively studied using techniques such as Density Functional Theory (DFT). For example, Huang et al. (2021) synthesized derivatives of this compound and performed DFT studies to compare the molecular structure with X-ray diffraction values, providing insights into the physicochemical properties of these compounds (Huang et al., 2021).

Bioactive Molecule Synthesis

  • Büttner et al. (2007) demonstrated the use of a derivative of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the synthesis of biologically active disila-bexarotene, a retinoid agonist. This highlights its potential in the synthesis of silicon-based drugs and odorants (Büttner et al., 2007).

Catalysis and Reactions

  • The compound has been utilized in catalytic reactions as well. For example, Tanigawa et al. (2016) conducted electrochemical studies on derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, providing insights into their potential use in electrochemical applications (Tanigawa et al., 2016).

Safety And Hazards

This compound may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes in contact with skin . If eye irritation persists, it is advised to get medical advice/attention .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(trifluoromethyl)cyclohexen-1-yl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BF3O2/c1-11(2)12(3,4)19-14(18-11)10-7-5-9(6-8-10)13(15,16)17/h7,9H,5-6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZIGWZGLMLDGKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468694
Record name 4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane

CAS RN

683242-93-5
Record name 4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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